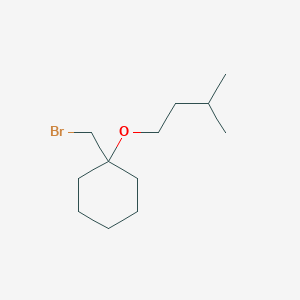

1-(Bromomethyl)-1-(isopentyloxy)cyclohexane

CAS No.:

Cat. No.: VC18259635

Molecular Formula: C12H23BrO

Molecular Weight: 263.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23BrO |

|---|---|

| Molecular Weight | 263.21 g/mol |

| IUPAC Name | 1-(bromomethyl)-1-(3-methylbutoxy)cyclohexane |

| Standard InChI | InChI=1S/C12H23BrO/c1-11(2)6-9-14-12(10-13)7-4-3-5-8-12/h11H,3-10H2,1-2H3 |

| Standard InChI Key | YFTBZTOVEZPWSI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCOC1(CCCCC1)CBr |

Introduction

Synthesis

The synthesis of 1-(Bromomethyl)-1-(isopentyloxy)cyclohexane typically involves:

-

Starting Material Selection:

-

Cyclohexanol or a substituted cyclohexanone as the base structure.

-

-

Ether Formation:

-

Reaction of cyclohexanol with isopentyl bromide in the presence of a strong base (e.g., sodium hydride or potassium carbonate) to form the isopentyloxy derivative.

-

-

Bromination:

-

Introduction of the bromomethyl group using reagents like N-bromosuccinimide (NBS) under radical conditions or other brominating agents.

-

Reaction Scheme:

Applications

This compound’s structure suggests potential applications in:

-

Organic Synthesis: As an intermediate for synthesizing more complex molecules.

-

Pharmaceuticals: The bromomethyl group can be used for further functionalization, making it valuable in drug development.

-

Materials Science: Possible use in polymer chemistry or as a precursor for specialized materials.

Safety and Handling

Compounds containing bromine and ether groups often require careful handling due to:

-

Toxicity: Brominated compounds can be harmful if inhaled or ingested.

-

Reactivity: The bromomethyl group is reactive and may undergo unwanted side reactions.

-

Flammability: Organic ethers are flammable and should be stored away from heat sources.

Precautions:

-

Use appropriate personal protective equipment (PPE).

-

Work in a well-ventilated area or fume hood.

-

Store under inert conditions to prevent degradation.

Analytical Characterization

To confirm the identity and purity of 1-(Bromomethyl)-1-(isopentyloxy)cyclohexane, standard analytical techniques include:

-

NMR Spectroscopy:

-

: Signals for cyclohexane protons, bromomethyl group, and isopentyloxy chain.

-

: Distinct peaks for carbons attached to bromine and oxygen.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at ~263 m/z confirming molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Peaks corresponding to C-O stretching (~1100 cm) and C-H stretching (~2900 cm).

-

-

Gas Chromatography (GC):

-

Used for purity analysis.

-

Research Potential

While specific studies on this compound are not available in the provided results, its functional groups suggest it could be explored for:

-

Reactivity studies with nucleophiles due to the electrophilic nature of the bromomethyl group.

-

Development of ether-based pharmaceuticals or agrochemicals.

Further research could uncover novel applications or synthetic pathways involving this compound.

If you need additional information or specific experimental details, further literature review or experimental data would be required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume